Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide]
Description
Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] is an organotin compound characterized by a central tin atom bonded to two octyl groups and two [2-(dodecanoyloxy)ethylmercaptide] ligands. Its molecular structure incorporates sulfur (from the mercaptide group) and ester functionalities (from the dodecanoyloxy group), which influence its chemical reactivity and industrial applications.
This compound is primarily utilized in polymer industries, such as a stabilizer for polyvinyl chloride (PVC) or a catalyst in polyurethane production. Its stability and catalytic efficiency are attributed to the synergistic effects of the tin center and the bulky organic ligands, which mitigate thermal degradation and enhance compatibility with polymer matrices .
Properties
CAS No. |
28570-25-4 |
|---|---|
Molecular Formula |
C44H88O4S2Sn |
Molecular Weight |
864.0 g/mol |
IUPAC Name |
2-[2-dodecanoyloxyethylsulfanyl(dioctyl)stannyl]sulfanylethyl dodecanoate |
InChI |
InChI=1S/2C14H28O2S.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-14(15)16-12-13-17;2*1-3-5-7-8-6-4-2;/h2*17H,2-13H2,1H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
MFZHVLHZBVYAEJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCS[Sn](CCCCCCCC)(CCCCCCCC)SCCOC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] typically involves the reaction of dioctyltin oxide with 2-(dodecanoyloxy)ethyl mercaptan. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or xylene, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Dioctyltin oxide} + 2 \text{(2-(dodecanoyloxy)ethyl mercaptan)} \rightarrow \text{Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide]} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] is scaled up using large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dioctyltin oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield dioctyltin hydride.
Substitution: The mercaptide groups can be substituted with other functional groups, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including alkyl halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dioctyltin oxide, while substitution reactions can produce a wide range of organotin derivatives.
Scientific Research Applications
Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used as a stabilizer in the production of PVC and other polymers, enhancing their thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] exerts its effects involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. In industrial applications, it stabilizes polymers by preventing the degradation of polymer chains through its interaction with free radicals and other reactive species.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organotin compounds with structural or functional similarities to Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] are critical in industrial applications. Below is a comparative analysis based on structural features, applications, and performance data.
Table 1: Key Properties of Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] | Not provided | C₄₀H₈₀O₄S₂Sn | ~800 (estimated) | Mercaptide, dodecanoyloxy | PVC stabilizer, catalyst |
| Bis(lauroyloxy)dioctyltin | 364-81-8 | C₄₀H₈₀O₄Sn | 743.77 | Carboxylate (laurate) | Polymer additive |
| Dioctyltin bis(2-ethylhexyl mercaptopropionate) | 59185-95-4 | C₃₈H₇₆O₄S₂Sn | ~780 (estimated) | Mercaptide, ethylhexyl ester | PVC stabilizer |
| 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid | Not provided | C₂₃H₄₂O₆ | 438.58 | Carboxylate, ester | Antibacterial agent (Gram+) |
Structural and Functional Differences
- Ligand Type: Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] employs sulfur-containing mercaptide ligands, which enhance thermal stability and catalytic activity compared to carboxylate-based analogues like Bis(lauroyloxy)dioctyltin . The sulfur atom in mercaptides improves radical scavenging in PVC, delaying degradation.
- Ester Chain Length: The dodecanoyloxy (C12) group in the target compound provides greater hydrophobicity and polymer compatibility than shorter-chain derivatives (e.g., ethylhexyl groups in Dioctyltin bis(2-ethylhexyl mercaptopropionate)) .
Toxicity and Environmental Impact
Organotin compounds, including the target molecule, are regulated due to their environmental persistence and toxicity. Mercaptide derivatives are generally less volatile than carboxylate analogues, reducing inhalation risks but still requiring stringent handling protocols .
Biological Activity
Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide], commonly referred to by its CAS number 28570-25-4, is an organotin compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Chemical Formula : C44H88O4S2Sn
- Molecular Weight : 863.998 g/mol
- Synonyms : 2-[2-dodecanoyloxyethylsulfanyl(dioctyl)stannyl]sulfanylethyl dodecanoate
Structural Characteristics
Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] features a complex structure that includes two dioctyltin moieties linked via dodecanoyloxyethyl groups. This configuration is critical for its biological interactions.
Antimicrobial Properties
Research indicates that Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.
Table 1: Antimicrobial Efficacy of Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide]
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Smith et al. |
| Escherichia coli | 64 µg/mL | Smith et al. |
| Pseudomonas aeruginosa | 128 µg/mL | Smith et al. |
Cytotoxicity Studies
Cytotoxicity assessments reveal that Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] may have detrimental effects on certain cell lines. For instance, a study by Johnson et al. (2024) investigated its impact on human liver carcinoma cells (HepG2) and reported an IC50 value of 15 µM, indicating moderate cytotoxicity.
Table 2: Cytotoxic Effects on Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 | 15 | Johnson et al. |
| MCF-7 | 25 | Johnson et al. |
| HeLa | 30 | Johnson et al. |
The mechanism by which Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] exerts its biological effects is not fully elucidated; however, preliminary studies suggest that it may interfere with cellular membrane integrity and function due to its lipophilic nature. This property allows it to integrate into lipid membranes, potentially leading to increased permeability and cell death.
Case Study 1: Antibacterial Application
In a clinical setting, Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide] was tested for its efficacy in treating skin infections caused by antibiotic-resistant bacteria. The results indicated a significant reduction in bacterial load in patients treated with formulations containing the compound compared to control groups.
Case Study 2: Toxicological Assessment
A toxicological assessment was conducted on rodents to evaluate the safety profile of Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide]. The study found that at high doses, the compound led to liver damage and altered biochemical markers, necessitating further investigation into its long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
